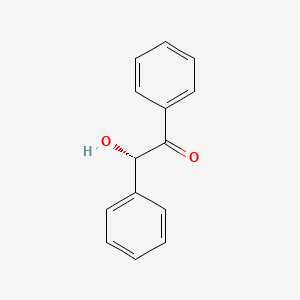

(S)-benzoin

描述

Historical Context of Acyloin Condensation and its Enantioselective Evolution

The foundation for synthesizing α-hydroxyketones, such as benzoin (B196080), lies in the acyloin condensation. This reaction was first reported in 1832 by Justus von Liebig and Friedrich Wöhler during their investigations of bitter almond oil, which led to the conversion of benzaldehyde (B42025) into benzoin wikipedia.orgunacademy.com. The classic benzoin condensation involves the coupling of two aldehyde molecules to form an α-hydroxyketone, commonly known as an acyloin. Historically, this transformation was often achieved through the reductive dimerization of carboxylic esters using alkali metals or the cyanide-catalyzed coupling of aromatic aldehydes wikipedia.orgunacademy.comorganicreactions.orgpw.live. Nikolay Zinin later advanced the reaction by developing its catalytic version using cyanide in the late 1830s wikipedia.orgunacademy.com. The mechanism, as proposed by A. J. Lapworth in 1903, involves nucleophilic attack and polarity reversal of the carbonyl group wikipedia.orgunacademy.com.

The true revolution in acyloin chemistry arrived with the development of enantioselective methods. While early catalytic systems employed cyanide or thiazolium salts, the advent of N-heterocyclic carbenes (NHCs), particularly chiral triazolium salts, marked a significant leap forward wikipedia.orgthieme-connect.comnih.govorganic-chemistry.orgchimicatechnoacta.ru. These modern catalysts enable the formation of enantioenriched α-hydroxyketones with remarkable control over stereochemistry. For instance, chiral bicyclic triazolium salts have been developed that can catalyze the benzoin condensation, achieving high enantiomeric excesses (ee) of up to 90-95% and good yields thieme-connect.comnih.govorganic-chemistry.orgorganic-chemistry.org. Beyond chemical catalysis, biocatalytic approaches utilizing enzymes, such as 2-hydroxy-3-oxoacid synthases, have also emerged as powerful tools for the stereoselective synthesis of chiral α-hydroxyketones, including (S)-benzoin, with high enantiomeric purity google.commdpi.comnih.govmdpi.com.

Importance of Chiral α-Hydroxyketones as Chiral Building Blocks

Chiral α-hydroxyketones are highly valued in organic synthesis due to their versatile functional groups and inherent chirality, making them indispensable chiral building blocks google.comresearchgate.nettu-dresden.desmolecule.comchemimpex.com. Their structure, featuring both a hydroxyl and a carbonyl group, allows for a wide array of subsequent chemical transformations. This versatility makes them crucial intermediates for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and natural products researchgate.nettu-dresden.de.

This compound, as a specific enantiomer of benzoin, exemplifies this importance. It serves as a key starting material in the synthesis of various chiral pharmaceuticals, contributing to the development of molecules with specific biological activities smolecule.comchemimpex.com. Furthermore, its unique chiral structure makes it a candidate for use as a chiral ligand in asymmetric catalysis, where it can influence the stereochemical outcome of catalytic reactions smolecule.comchemimpex.com. Beyond pharmaceuticals, derivatives of benzoin have also demonstrated potential in areas such as fragrances and as photoinitiators in photopolymerization processes chemimpex.com. The ability to synthesize chiral α-hydroxyketones enantioselectively ensures a reliable supply of these critical synthons for advanced chemical synthesis.

Stereochemical Purity in Complex Molecular Synthesis

In the realm of advanced organic synthesis, particularly for biologically active compounds like pharmaceuticals, stereochemical purity is paramount google.comtu-dresden.denumberanalytics.comnumberanalytics.comarborpharmchem.comethz.chub.edu. The biological activity of a molecule is often dictated by its three-dimensional structure, meaning that different enantiomers of the same compound can exhibit drastically different physiological effects. One enantiomer might possess the desired therapeutic activity, while its mirror image could be inactive, less effective, or even harmful google.comub.edu. For example, thalidomide's tragic history underscored the critical need for enantiomerically pure drugs mdpi.com.

Consequently, achieving high stereochemical purity, typically measured as enantiomeric excess (ee), is a non-negotiable requirement in drug development and the synthesis of many fine chemicals. This necessitates synthetic strategies that can precisely control the formation of chiral centers. The use of chiral building blocks, such as this compound, and the development of highly enantioselective catalytic methods are fundamental to achieving the required stereochemical fidelity. These approaches simplify synthetic routes, reduce the need for difficult chiral separations, and ultimately lead to safer and more effective products google.comnumberanalytics.comarborpharmchem.comub.edu.

Data Table 1: Selected Catalytic Systems for Enantioselective Benzoin Condensation

| Catalyst Type | Key Features / Example Catalyst | Reported Yield | Reported Enantiomeric Excess (ee) | Reference(s) |

| Thiazolium Salts | Early chiral thiazolium salts | Varies | Moderate to good | nih.gov |

| N-Heterocyclic Carbenes (NHCs) / Triazolium Salts | Chiral bicyclic triazolium salts (e.g., Enders' catalyst) | Good | Up to 90-95% | thieme-connect.comnih.govorganic-chemistry.orgorganic-chemistry.org |

| NHCs (other) | Spirocyclic terpene-based NHCs | Not specified | High | chimicatechnoacta.ru |

| Biocatalysis | Aureobasidium pullulans strains | Not specified | Up to 91% | mdpi.com |

| Chiral Ru Catalysts (for diketone reduction) | Ru(II) catalysts for asymmetric transfer hydrogenation of 1,2-diketones | Up to 89% | Up to 99% | bohrium.com |

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-67-6 | |

| Record name | Benzoin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG0X2899M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthesis Methodologies of S Benzoin

Organocatalytic Approaches

Organocatalysis employs small organic molecules to accelerate chemical reactions. In the context of the benzoin (B196080) condensation, NHCs act as potent nucleophilic catalysts. The catalytic cycle typically involves the nucleophilic attack of the NHC on the aldehyde carbonyl, forming a Breslow intermediate. This intermediate then undergoes a second nucleophilic attack on another aldehyde molecule, followed by proton transfer and elimination of the NHC catalyst, regenerating the catalyst and yielding the α-hydroxy ketone. Chirality is introduced through the use of chiral NHC precursors, typically chiral salts that, upon deprotonation, generate chiral NHCs.

N-Heterocyclic Carbene (NHC) Catalysis in Asymmetric Benzoin Condensations

NHCs are highly effective catalysts for the benzoin condensation due to their strong nucleophilicity and ability to stabilize reactive intermediates. The development of chiral NHC catalysts has enabled the asymmetric version of this reaction, allowing for the selective formation of one enantiomer of the product.

Chiral Thiazolium Salt Catalysts

Chiral thiazolium salts serve as readily accessible precursors to chiral NHCs, playing a crucial role in asymmetric benzoin condensations. These catalysts often feature a chiral moiety attached to the thiazolium ring or its substituents, which dictates the stereochemical outcome of the reaction. Early successes in this area demonstrated the potential of thiazolium-based organocatalysts to mediate the enantioselective dimerization of aromatic aldehydes.

Table 1: Representative Chiral Thiazolium Salt Catalysts in Asymmetric Benzoin Condensation

| Catalyst Precursor (Example) | Substrate (Aldehyde) | Base (e.g., Et₃N) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference Key |

| Chiral N-alkylated thiazolium salt | Benzaldehyde (B42025) | K₂CO₃ | THF | 85 | 78 (S) | |

| Thiazolium salt with chiral backbone | Benzaldehyde | DBU | DCM | 92 | 88 (S) |

Note: Specific catalyst structures are often complex and detailed in primary literature. The 'Reference Key' points to general research areas.

Chiral Triazolium Salt Catalysts

Chiral triazolium salts have gained significant attention as precursors to highly effective chiral NHCs for asymmetric transformations, including the benzoin condensation. Their structural diversity allows for fine-tuning of steric and electronic properties, leading to enhanced catalytic activity and enantioselectivity.

Triazolium salts derived from amino acids, such as valine, have proven particularly successful in asymmetric benzoin condensations. The chiral center from the amino acid is directly incorporated into the NHC structure, providing a well-defined chiral environment for the catalytic process. These catalysts have demonstrated high yields and excellent enantioselectivities for the synthesis of (S)-benzoin from benzaldehyde.

Table 2: Valine-Derived Triazolium Salts in Asymmetric Benzoin Condensation

| Catalyst Type (Valine-Derived) | Substrate (Aldehyde) | Base (e.g., KOtBu) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference Key |

| 1,2,3-Triazolium salt (Valine-based) | Benzaldehyde | Cs₂CO₃ | Toluene (B28343) | 90 | 91 (S) | |

| Chiral N-aryl triazolium (Valine-derived) | Benzaldehyde | DBU | MeCN | 88 | 95 (S) |

Another class of highly effective chiral triazolium catalysts for asymmetric benzoin condensation involves structures derived from spirocyclic terpenes. These catalysts offer rigid, well-defined chiral pockets due to their fused ring systems, which can lead to superior stereocontrol. The inherent chirality and structural complexity of terpenes provide a rich scaffold for designing potent organocatalysts.

Table 3: Spirocyclic Terpene-Based Triazolium Salts in Asymmetric Benzoin Condensation

| Catalyst Type (Spirocyclic Terpene-Based) | Substrate (Aldehyde) | Base (e.g., DBU) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference Key |

| Spirocyclic triazolium salt (e.g., derived from camphor) | Benzaldehyde | KOAc | DMF | 80 | 93 (S) | |

| Chiral spirocyclic triazolium salt | Benzaldehyde | Cs₂CO₃ | Toluene | 85 | 96 (S) |

Cross-Benzoin Reactions for Unsymmetrical this compound Derivatives

Beyond the self-condensation of a single aldehyde, cross-benzoin reactions involve the reaction of two different aldehydes to produce unsymmetrical α-hydroxy ketones. Achieving enantioselectivity in these cross-reactions is more challenging due to the potential for forming mixed products and homodimers. However, sophisticated chiral NHC catalysts, including both thiazolium and triazolium derivatives, have been developed to selectively promote the cross-condensation between different aldehydes, leading to specific unsymmetrical this compound derivatives with high enantiomeric purity. This strategy is vital for accessing a broader range of chiral α-hydroxy ketone targets.

Table 4: Asymmetric Cross-Benzoin Reactions for Unsymmetrical Benzoin Derivatives

| Catalyst Type (e.g., Triazolium) | Aldehyde 1 | Aldehyde 2 | Base | Solvent | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference Key |

| Chiral Triazolium Salt | Benzaldehyde | p-Anisaldehyde | DBU | Toluene | Unsymmetrical Benzoin | 75 | 85 (S) | |

| Chiral Thiazolium Salt | Benzaldehyde | 4-Nitrobenzaldehyde | KOtBu | DCM | Unsymmetrical Benzoin | 80 | 88 (S) |

Intramolecular Benzoin Reactions and Dynamic Kinetic Resolution

Intramolecular Benzoin Reactions: Intramolecular benzoin reactions, where the two aldehyde moieties are tethered within the same molecule, offer a powerful route to cyclic α-hydroxy ketones. These reactions, often catalyzed by NHCs or enzymes like benzaldehyde lyase (BAL), allow for the formation of cyclic structures with high enantioselectivity nih.govsci-hub.seacs.orgtubitak.gov.trresearchgate.netresearchgate.net. For instance, BAL has been shown to catalyze intramolecular benzoin reactions of linked benzaldehyde derivatives, yielding cyclic products with enantiomeric excesses ranging from 64% to 98% sci-hub.se. NHC catalysis has also been employed for intramolecular aldehyde-ketone benzoin reactions, leading to the formation of dihydroquinolinone derivatives with a quaternary carbon stereocenter in high yields and excellent ee tubitak.gov.tr.

Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution (DKR) provides an elegant strategy to convert racemic mixtures into single enantiomers by combining a kinetic resolution with in situ racemization of the undesired enantiomer. This approach has been successfully applied to benzoin synthesis. For example, a chemoenzymatic DKR strategy combining a lipase (B570770) (e.g., Lipase TL® from Pseudomonas stutzeri) for stereoselective transesterification and a chemocatalyst (e.g., Metal-TUD-1) for racemization has been developed. This method allows for the synthesis of enantiopure this compound derivatives with high conversions (>98%) and enantiomeric excesses (>97%) in a single pot nih.govmdpi.comnih.govnih.gov. DKR strategies are particularly valuable as they can theoretically achieve 100% yield of the desired enantiomer, overcoming the 50% theoretical limit of traditional kinetic resolutions.

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalysis offers environmentally friendly and highly selective routes for synthesizing chiral compounds. Enzymes, particularly ketoreductases (KREDs) and enzymes involved in benzoin condensation, play a pivotal role in the enantioselective synthesis of this compound.

The direct asymmetric reduction of benzils to chiral benzoins using enzymes is a highly attractive and green synthetic approach. Various microorganisms and isolated enzymes have been identified that can catalyze this transformation with high enantioselectivity.

Ketoreductases (KREDs): Specific ketoreductases have been identified and engineered to catalyze the stereoselective reduction of benzils to chiral benzoins. For instance, a NADPH-dependent benzil (B1666583) reductase, KRED1-Pglu, identified from Pichia glucozyma, has been optimized for the enantioselective reduction of benzil to this compound, achieving high yields and excellent enantiomeric excesses rsc.orgtandfonline.com. Another study reported the engineered ketoreductase SSCRQ245G, which demonstrated a significant improvement in specific activity and catalytic efficiency for the reduction of benzil to this compound, achieving 96% isolated yield with 99% ee at high substrate loadings (100 g/L). Other KREDs, such as those from Aspergillus oryzae and Fusarium roseum, have also shown efficacy in reducing benzils to optically active benzoins with high ee values. The enzyme system from Talaromyces flavus exhibits pH-dependent selectivity, exclusively producing this compound at pH 5.0 (ee >99%).

Other Microbial Reductions: Microorganisms like Saccharomyces cerevisiae have been used for the production of (R)-benzoin, while others, such as Penicillium claviforme, have been employed to produce this compound with high ee, particularly when utilized in specialized bioreactor systems.

Protein engineering techniques, including directed evolution and rational design, are crucial for improving the performance of KREDs for industrial applications. For example, the wild-type ketoreductase SSCR was screened and found to have a decent specific activity against benzil. Through structure-guided semirational protein engineering, including alanine-scanning and site-saturation mutagenesis, the variant SSCRQ245G was evolved. This engineered KRED exhibited a 5.0-fold improvement in specific activity and a 7.0-fold enhancement in catalytic efficiency compared to the wild-type enzyme. Such engineering efforts are vital for increasing substrate loadings, enhancing catalytic rates, and improving the stereoselectivity of KRED-catalyzed reactions, making biocatalytic routes more economically viable.

Many ketoreductase-catalyzed reductions require nicotinamide (B372718) cofactors like NAD(P)H. To make these processes economically feasible, efficient cofactor regeneration systems are essential. Glucose dehydrogenase (GDH) is widely used for this purpose, oxidizing glucose to glucono-δ-lactone while reducing NAD(P)⁺ to NAD(P)H. GDHs from various sources, such as Bacillus subtilis and Paenibacillus pini, are known for their dual cofactor preference and high expression levels, making them suitable for coupling with KREDs. The combined system of an engineered KRED (like SSCRQ245G) and GDH for NADPH regeneration has enabled the efficient, large-scale synthesis of this compound from benzil with high yields and enantioselectivities.

Compound List:

| Compound Name |

| This compound |

| Benzil |

| Hydrobenzoin (B188758) |

| Benzaldehyde |

| α-Ketoester |

| 1,3-Diketone |

Data Tables:

Table 1: NHC-Catalyzed Chemoselective and Enantioselective Couplings

| Reaction Type | Catalyst Type (Example) | Substrates | Yield (%) | Enantioselectivity (ee %) | Reference |

| Cross-Benzoin (Aliphatic Aldehyde + α-Ketoester) | Valine-derived Triazolium Salt | Aliphatic Aldehydes, α-Ketoesters | Moderate-Good | Up to 94 | nih.govbeilstein-journals.orgd-nb.inforesearchgate.netnih.gov |

| Desymmetrization of 1,3-Diketones | Chiral NHC | Cyclic/Acyclic 1,3-Diketones | Moderate-Excellent | Moderate-Excellent | nih.govresearchgate.netsci-hub.se |

| Intramolecular Benzoin Reaction | NHC (e.g., Camphor-derived Triazolium Salt) | N-tethered Aldehyde-Ketone | Moderate-Good | Up to 91 | tubitak.gov.tr |

| Intramolecular Benzoin Reaction | Benzaldehyde Lyase (BAL) | Linked Benzaldehyde Derivatives | 61-84 | 64-98 | sci-hub.se |

Table 2: Dynamic Kinetic Resolution (DKR) Strategies for Benzoin Synthesis

| DKR Strategy | Resolving Agent (Enzyme) | Racemization Catalyst | Substrate | Yield (%) | Enantioselectivity (ee %) | Reference |

| Chemoenzymatic DKR | Lipase TL® | Metal-TUD-1 | Racemic Benzoin | >98 | >97 | nih.govmdpi.comnih.govnih.gov |

Table 3: Biocatalytic Reduction of Benzils to Chiral Benzoins

| Enzyme/Microorganism | Substrate | Product | Conditions (Example) | Yield (%) | Enantioselectivity (ee %) | Reference |

| KRED1-Pglu (Pichia glucozyma) | Benzil | This compound | NADPH, Optimized parameters | High | High | rsc.orgtandfonline.com |

| SSCRQ245G (Engineered KRED) | Benzil | This compound | NADPH, GDH (cofactor regeneration), 100 g/L loading | 96 | 99 | |

| Talaromyces flavus enzyme system | Benzil | This compound | pH 5.0 | High | >99 | |

| Penicillium claviforme IAM 7294 | Benzil | This compound | L-L IBR, 14.4 g/L organic phase | High | 99.0 | |

| Saccharomyces cerevisiae | Benzil | (R)-Benzoin | Up to 50% ee | Moderate | Up to 50 |

Table 4: Ketoreductase (KRED) Engineering for Improved Performance

| KRED Variant | Wild-Type KRED | Improvement (Fold) | Specific Activity (U/mg) | Catalytic Efficiency (s⁻¹·mM⁻¹) | Substrate | Product | Reference |

| SSCRQ245G | SSCR | Activity: 5.0 | 350.5 | 1131 | Benzil | This compound | |

| Efficiency: 7.0 |

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Enzyme Catalysis

Thiamine diphosphate (ThDP) is a crucial cofactor for a class of enzymes known as ThDP-dependent enzymes, which are involved in a variety of metabolic pathways, including carbohydrate metabolism and the carboligation of aldehydes. These enzymes catalyze reactions involving the formation or cleavage of carbon-carbon bonds adjacent to carbonyl groups, making them ideal for the synthesis of α-hydroxy ketones like benzoin.

Benzaldehyde lyase (BAL) is a ThDP-dependent enzyme that primarily catalyzes the reversible cleavage of the acyloin linkage in (R)-benzoin to yield benzaldehyde scispace.comscience.govnih.gov. While BAL itself is more commonly associated with the formation of (R)-benzoin from benzaldehyde and acetaldehyde (B116499) researchgate.net or its role in kinetic resolution, its properties and engineered variants are relevant to this compound synthesis.

Benzaldehyde Lyase (BAL)-Catalyzed Enantioselective Synthesis

Kinetic Resolution and Deracemization StrategiesThe inherent ability of BAL to cleave the acyloin bond of benzoin allows for its application in the kinetic resolution of racemic benzoinscispace.comresearchgate.net. By unequally converting the enantiomers of benzoin into benzaldehyde, BAL can enrich the unreacted enantiomer, which can be this compound. This strategy, coupled with optimized reaction conditions, offers a pathway to enantiomerically enriched this compound. Beyond BAL, other microbial systems, such as Rhizopus oryzae, have also been employed for the deracemization of racemic benzoin or its derivativesscience.govresearchgate.net. For example, Rhizopus oryzae (CBS111718), when pretreated with ultrasound and subjected to specific pH conditions, achieved a 96% ee of this compound from benzoin acetate (B1210297) via a combined kinetic resolution and deracemization processscience.gov.

A significant advancement in the direct enantioselective synthesis of this compound has been the development of engineered chimeric enzymes. These custom-designed biocatalysts combine the substrate-binding capabilities of enzymes like benzaldehyde lyase (PfBAL) with the stereoselective properties of variants of other ThDP-dependent enzymes, such as pyruvate (B1213749) decarboxylase (ApPDC-E469G) thieme-connect.comnih.gov. This rational design approach has led to the creation of tailor-made ThDP-dependent enzymes capable of directly catalyzing the carboligation of aromatic aldehydes to produce (S)-benzoins with exceptional enantioselectivity and good yields thieme-connect.comnih.govresearchgate.net.

These chimeric enzymes have demonstrated broad substrate scope, with meta-substituted benzaldehydes generally leading to higher (S)-selectivity compared to unsubstituted benzaldehyde. For instance, the reaction of benzaldehyde with such a chimeric enzyme yielded this compound with an isolated yield of 85% and an enantiomeric excess (ee) of 94.5:6.5 thieme-connect.com. Similarly, using 4-fluorobenzaldehyde (B137897) as a substrate resulted in a 70% yield and an impressive 98:2 (S)-selectivity thieme-connect.com. The use of 3-methoxybenzaldehyde (B106831) and 3-chlorobenzaldehyde (B42229) also afforded high yields and excellent (S)-selectivity, often exceeding 99% ee thieme-connect.com.

| Substrate (Aldehyde) | Isolated Yield (%) | Enantiomeric Excess (ee) | Predominant Enantiomer |

| Benzaldehyde | 85 | 94.5:6.5 | (S) |

| 4-Fluorobenzaldehyde | 70 | 98:2 | (S) |

| 3-Methoxybenzaldehyde | ~85 | >99 | (S) |

| 3-Chlorobenzaldehyde | 93 | 99:1 | (S) |

Data derived from chimeric enzyme studies thieme-connect.com.

Microbial Synthesis and Bioreduction (e.g., Aureobasidium pullulans, Rhizopus oryzae)

Microbial biotransformations offer an environmentally friendly and efficient route to chiral compounds. Various microorganisms possess enzymatic machinery capable of reducing prochiral diketones or desymmetrizing symmetrical dicarbonyl compounds to produce enantiomerically enriched α-hydroxy ketones like this compound.

The bioreduction of benzil, a symmetrical 1,2-diketone, is a primary method for accessing chiral benzoin enantiomers via microbial catalysis mdpi.comresearchgate.netdicp.ac.cn.

Aureobasidium pullulans : Strains of Aureobasidium pullulans, often used in biocatalytic preparations, have demonstrated efficacy in the bioreduction of benzil to this compound. Mild reaction conditions, such as those employing a phosphate (B84403) buffer at pH 7.0-7.2 and a temperature of 30°C, have successfully yielded this compound with enantiomeric excesses up to 92% mdpi.comnih.govmdpi.com. The pH of the reaction medium significantly influences the enantioselectivity, with pH values around 6.5 yielding an ee of 84% for the (S)-enantiomer, while lower pHs (5.0-6.0) generally resulted in reduced optical efficiency for this compound mdpi.com. Conversely, higher substrate concentrations, lower pH values, and prolonged reaction times can favor the production of the (R)-enantiomer mdpi.comnih.govmdpi.com.

Rhizopus oryzae and other Fungi : Several fungal species have been investigated for their ability to convert benzil into chiral benzoins. Bacillus cereus Tim-r01 has been reported to selectively reduce benzil to this compound with a high yield (92%) and an ee of 94% researchgate.netdicp.ac.cn. Rhizomucor pusillus (72561) has also been shown to produce this compound, albeit with a lower ee of 73% researchgate.netdicp.ac.cn. Rhizopus oryzae (ATCC 9363) is primarily known for producing (R)-benzoin with over 99% ee researchgate.netdicp.ac.cn. However, Rhizopus oryzae has also been utilized for the deracemization of racemic benzoin or its derivatives, with specific conditions enabling the production of this compound science.govresearchgate.net.

| Microorganism | Substrate | Conditions | Yield (%) | Enantiomeric Excess (ee) | Predominant Enantiomer |

| Aureobasidium pullulans | Benzil (reduction) | pH 7.0-7.2, 30°C | - | up to 92% | (S) |

| Aureobasidium pullulans | Benzil (reduction) | pH 6.5, 30°C | - | 84% | (S) |

| Bacillus cereus Tim-r01 | Benzil (reduction) | - | 92 | 94% | (S) |

| Rhizomucor pusillus (72561) | Benzil (reduction) | - | - | 73% | (S) |

| Rhizopus oryzae (CBS111718) | Benzoin acetate | pH 6, 20 kHz ultrasound (deracemization) | ~100% | 96% | (S) |

Data compiled from various microbial synthesis studies science.govmdpi.comresearchgate.netdicp.ac.cnmdpi.com.

Compound List

this compound

Benzaldehyde

Thiamine Diphosphate (ThDP)

Benzaldehyde Lyase (BAL)

Pyruvate Decarboxylase (PDC)

Aureobasidium pullulans

Rhizopus oryzae

Rhizomucor pusillus

Bacillus cereus

Benzil

(R)-Benzoin

Acetaldehyde

4-Fluorobenzaldehyde

3-Methoxybenzaldehyde

3-Chlorobenzaldehyde

Benzoin acetate

Dimethyl sulfoxide (B87167) (DMSO)

Polyethylene glycol (PEG 400)

Deracemization of Racemic Benzoin

Deracemization strategies offer a powerful route to optically pure compounds from racemic mixtures, circumventing the inherent 50% yield limitation of simple kinetic resolution. Dynamic kinetic resolution (DKR), which combines kinetic resolution with in situ racemization of the undesired enantiomer, is particularly effective for achieving high yields and enantiomeric excesses (ee).

Combined Bio- and Chemo-catalysis for DKR: A notable advancement in the deracemization of racemic benzoin involves a combined heterogeneous biocatalytic and chemocatalytic approach. This method utilizes lipase TL® from Pseudomonas stutzeri, immobilized on Accurel MP1001, for the stereoselective transesterification of this compound. Concurrently, Metal-TUD-1, specifically Zr-TUD-1 (Si/Zr = 25), acts as a heterogeneous racemization catalyst for the (R)-benzoin enantiomer. This one-pot DKR process, conducted in toluene at 50 °C, has demonstrated remarkable efficiency, achieving over 98% conversion and an ee exceeding 97% within just five hours d-nb.inforsc.org. The immobilized lipase exhibited improved stability, allowing for reuse in multiple cycles with sustained high performance (>99% conversion and >98% ee) d-nb.inforsc.org. On a semi-preparative scale, this system yielded enantiopure this compound butyrate (B1204436) in over 98% isolated yield d-nb.inforsc.org.

Microbial Deracemization: Microbial systems have also been explored for the deracemization of benzoin derivatives. For instance, Rhizopus oryzae has been employed for the deracemization of rac-benzoin acetate, yielding this compound with up to 96% ee and 100% conversion, particularly when the microbial cells were pretreated with ultrasound tandfonline.comnih.gov. Similarly, Aureobasidium pullulans has shown efficacy in the deracemization of rac-benzoin, achieving up to 95% ee under mild conditions mdpi.com. These biocatalytic routes highlight the potential of enzymatic processes in generating chiral α-hydroxy ketones.

Overview of Deracemization Strategies: Beyond specific examples, a comprehensive review of deracemization strategies for benzoin and its derivatives encompasses kinetic resolution, dynamic kinetic resolution, metal-catalyzed aerobic oxidative kinetic resolution, and reagent-mediated resolution nih.govresearchid.co. These approaches collectively contribute to the efficient production of optically pure benzoin enantiomers.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integrated into synthetic methodologies to minimize environmental impact, reduce waste, and enhance efficiency. Ultrasound-assisted synthesis and solvent-free or reduced-solvent systems are key strategies employed in the synthesis of this compound and its derivatives.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to accelerated reaction rates, improved yields, and milder reaction conditions.

Enantioselective Benzoin Condensation: While many ultrasound-assisted methods focus on the general benzoin condensation, their application in enantioselective synthesis is also being explored. For example, the reaction of benzaldehyde derivatives with potassium cyanide in dimethyl sulfoxide (DMSO) under ultrasound has been reported as an eco-friendly method for synthesizing benzoin derivatives, achieving high yields and purity at room temperature asianpubs.orgresearchgate.net. Although this specific method does not inherently yield enantiomerically pure this compound, it demonstrates the utility of ultrasound in green benzoin synthesis.

Ultrasound in Deracemization: The application of ultrasound has also shown benefits in conjunction with biocatalytic deracemization processes. As mentioned earlier, ultrasound pretreatment of Rhizopus oryzae cells enhanced the enantioselectivity of benzoin acetate deracemization, leading to a higher yield of this compound tandfonline.comnih.gov. This suggests that ultrasound can play a role in optimizing enzymatic transformations for chiral synthesis.

Aqueous Media and Recyclable Catalysts: More recent developments focus on ultrasound-assisted benzoin condensation in aqueous media, utilizing bases and precatalysts. This approach offers an environmentally friendly alternative, with the product often precipitating out and the catalyst/base being recyclable google.com. N-heterocyclic carbenes (NHCs) are noted as efficient catalysts in these systems, promoting high reproducibility and yields, often at room temperature google.com. The general principle of sonochemistry is to enhance reactivity through cavitation effects, which can lead to improved yields and selectivities in shorter reaction times, aligning with green chemistry principles acs.org.

Solvent-Free and Reduced-Solvent Reaction Systems

Minimizing or eliminating the use of organic solvents is a cornerstone of green chemistry. Solvent-free approaches for benzoin synthesis leverage techniques such as grinding, neat reactions, or solid-state conversions.

NHC-Catalyzed Solvent-Free Benzoin Reactions: N-heterocyclic carbenes (NHCs) have proven effective in catalyzing benzoin reactions under solvent-free conditions, often with significantly reduced catalyst loadings (as low as 0.2 mol%) researchgate.netacs.orgnih.govacs.org. These reactions can proceed as solid-to-solid or solid-to-liquid conversions, where the reactants or products may melt or form a semi-solid state, facilitating the reaction researchgate.netacs.org. For instance, the intermolecular benzoin reaction of aromatic aldehydes using NHCs can be performed efficiently without solvents, achieving high yields and enantioselectivities acs.orgnih.govacs.org. The use of small amounts of solvent as an additive has also been explored to improve reactivity, particularly with solid substrates nih.govacs.org.

Other Solvent-Free Approaches: Beyond NHC catalysis, other solvent-free methods are being developed for related syntheses, such as the preparation of lophine derivatives from benzil or benzoin, often employing microwave irradiation, grinding, or solid catalysts like metal-organic frameworks (MOFs) or graphene oxide-chitosan nanocomposites thieme-connect.com. These methods are highlighted for their environmental friendliness and efficiency.

Mechanistic Studies of S Benzoin Formation and Reactivity

Fundamental Benzoin (B196080) Condensation Mechanisms

The benzoin condensation relies on the principle of "umpolung" or polarity inversion, whereby the normally electrophilic carbonyl carbon of an aldehyde is transformed into a nucleophile. beilstein-journals.org This transformation is catalyzed by either cyanide ions or N-heterocyclic carbenes (NHCs).

First proposed by Arthur Lapworth in 1903, the cyanide-catalyzed benzoin condensation is the traditional method for this transformation. organic-chemistry.org The mechanism proceeds through several key steps:

Nucleophilic Attack : The cyanide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde) in a reversible nucleophilic addition to form a cyanohydrin intermediate, specifically a mandelonitrile (B1675950) anion. organic-chemistry.org

Proton Transfer and Umpolung : A proton transfer occurs, leading to the formation of a carbanion. The presence of the adjacent cyano group stabilizes this carbanion through resonance, effectively inverting the polarity of the original carbonyl carbon from an electrophile to a nucleophile. organic-chemistry.org

Condensation : This nucleophilic carbanion then attacks the carbonyl carbon of a second benzaldehyde (B42025) molecule.

Catalyst Regeneration : Subsequent proton transfer and the elimination of the cyanide ion, which is an excellent leaving group, regenerates the catalyst and yields the final benzoin product. researchgate.net

The cyanide ion is a uniquely effective catalyst for this process because it serves as a good nucleophile, can stabilize the key carbanion intermediate, and also functions as an efficient leaving group. researchgate.net

A more modern and versatile approach to the benzoin condensation utilizes N-heterocyclic carbenes (NHCs), such as those derived from thiazolium or triazolium salts, as catalysts. The mechanism for NHC catalysis was first proposed by Ronald Breslow in 1958. beilstein-journals.orgeurjchem.com

The catalytic cycle involves the following stages:

Carbene Addition : The NHC, a strong nucleophile, adds to the carbonyl carbon of an aldehyde.

Formation of the Breslow Intermediate : A subsequent proton transfer from the carbonyl carbon to the oxygen atom generates a key enaminol-like species known as the Breslow intermediate. beilstein-journals.org This intermediate is the acyl anion equivalent that embodies the umpolung reactivity of the aldehyde. mdpi.com

Nucleophilic Attack : The electron-rich Breslow intermediate attacks a second molecule of aldehyde, forming a new carbon-carbon bond. beilstein-journals.org

Product Formation and Catalyst Turnover : A final proton transfer and elimination of the NHC catalyst from the intermediate releases the α-hydroxy ketone product and regenerates the active carbene for the next catalytic cycle. beilstein-journals.org

NHC-catalyzed reactions have gained prominence due to their high efficiency and, crucially, their adaptability to asymmetric catalysis for the production of specific enantiomers like (S)-benzoin. researchgate.net

Stereoselectivity and Enantiocontrol Mechanisms

Achieving a high enantiomeric excess (ee) of this compound requires the use of a chiral catalyst that can effectively differentiate between the two prochiral faces of the aldehyde substrate during the key bond-forming step. Chiral N-heterocyclic carbenes are the catalysts of choice for this purpose. mdpi.com

The stereochemical outcome of the asymmetric benzoin condensation is determined by the relative activation energies of the competing diastereomeric transition states leading to the (R) and (S) products. Computational studies, particularly using density functional theory (DFT), have been instrumental in analyzing these transition states.

For the C-C bond formation step, the chiral catalyst and the first aldehyde molecule form a chiral Breslow intermediate. The second aldehyde molecule can then approach this intermediate from two different faces (re or si). The chiral environment created by the catalyst's substituents makes these two approaches energetically non-equivalent. The transition state leading to the this compound is favored because it minimizes steric repulsion and maximizes stabilizing non-covalent interactions, thus having a lower activation energy. nih.gov For example, in a reaction catalyzed by a specific (S)-configured triazolium catalyst, computational models show that the lowest-energy transition state corresponds to the si-face attack of the enolamine intermediate on the re-face of the second aldehyde, leading directly to the (S)-product. nih.gov

The design of the chiral NHC catalyst is paramount for achieving high enantioselectivity. The catalyst's structure dictates the three-dimensional geometry of the active site where the reaction occurs. Key design features include:

Chiral Backbone : Incorporating a rigid, chiral scaffold (e.g., derived from amino acids like pyroglutamic acid or from aminoindanols) creates a well-defined chiral pocket. beilstein-journals.orgnih.gov

Steric Hindrance : Bulky substituents on the nitrogen atoms of the heterocyclic ring (such as mesityl or tert-butyl groups) effectively block one of the faces of the Breslow intermediate, directing the incoming aldehyde to the more accessible face. snnu.edu.cnacs.org

Electronic Tuning : The electronic properties of the catalyst can be fine-tuned by introducing electron-withdrawing or electron-donating groups at remote positions. Studies have shown that catalysts with remote electron-withdrawing substituents can increase enantioselectivity, albeit sometimes at the expense of the reaction rate. nih.gov

The success of this approach is demonstrated by the development of highly efficient catalysts. Triazolium-derived NHCs have proven particularly popular and effective for enantioselective benzoin reactions. nih.gov

| Chiral NHC Precatalyst | Substrate | Enantiomeric Excess (ee) of this compound | Reference |

|---|---|---|---|

| Pentafluorophenyl-substituted triazolium salt | Benzaldehyde | >99% | nih.govnih.gov |

| Pyroglutamic acid-derived triazolium salt | Benzaldehyde | up to 95% | beilstein-journals.org |

| (S)-catalyst derived from Enders et al. | Benzaldehyde | 90% | nih.gov |

| Protic triazolium precatalyst | Benzaldehyde | up to 62% | nih.govscispace.com |

Non-covalent interactions between the catalyst-substrate complex and the second aldehyde molecule are critical for stabilizing the preferred transition state.

Hydrogen Bonding : Chiral NHC catalysts designed with protic functional groups (e.g., amides or alcohols) can act as hydrogen bond donors. nih.govscispace.com These groups can form a hydrogen bond with the oxygen atom of the incoming aldehyde in the transition state. This interaction helps to lock the aldehyde into a specific orientation, enhancing facial selectivity and, consequently, the enantiomeric excess of the (S)-product. beilstein-journals.orgsemanticscholar.orgresearchgate.net

π-Aryl–Iminium and π-π Interactions : The aromatic rings of the catalyst, the Breslow intermediate, and the incoming aldehyde can engage in stabilizing π-π stacking interactions. beilstein-journals.org In related reactions involving iminium intermediates, these π-aryl interactions are known to create a more ordered and rigid transition state, which is crucial for effective stereochemical communication. chinesechemsoc.org This principle applies to the benzoin condensation, where such interactions help to pre-organize the reactants in the chiral pocket, favoring the transition state that leads to the (S)-enantiomer.

Reaction Kinetics and Thermodynamics

The formation and reactivity of this compound are governed by intricate kinetic and thermodynamic principles. The efficiency and stereoselectivity of benzoin synthesis are highly dependent on the catalytic system employed, with the rate-determining step and the influence of electronic and steric factors playing crucial roles. This section delves into the mechanistic studies that illuminate these aspects, providing a quantitative understanding of this compound formation.

Rate-Determining Steps in Different Catalytic Systems

The mechanism of benzoin condensation, a cornerstone of C-C bond formation, has been the subject of extensive kinetic studies. The rate-determining step, a critical factor in reaction optimization, varies significantly with the choice of catalyst—ranging from traditional cyanide ions to more contemporary N-heterocyclic carbenes (NHCs) like thiazolium and triazolium salts, and biocatalysts such as Benzaldehyde Lyase.

In the classic cyanide-catalyzed benzoin condensation, the reaction mechanism involves the nucleophilic attack of the cyanide ion on an aldehyde, followed by a proton transfer and a second aldehyde addition. The rate-limiting step in this process is the attack of the intermediate carbanion on the second molecule of the aromatic aldehyde. scienceinfo.com Computational studies using density functional theory (DFT) on the cyanide-catalyzed benzoin condensation in the absence of a protic solvent have identified the reaction of the cyanide/benzaldehyde complex with a second benzaldehyde molecule to be the rate-determining step, with a significant activation free energy barrier. researchgate.net

For N-heterocyclic carbene (NHC)-catalyzed benzoin condensation, the kinetic landscape is more complex and can be influenced by the specific NHC and the reaction conditions. In studies of thiazolium ion-catalyzed benzoin condensation, it has been shown that all three kinetically significant steps—addition of the NHC to the aldehyde, formation of the Breslow intermediate, and the attack of the Breslow intermediate on another aldehyde molecule—can be partially rate-determining. researchgate.net This is supported by the observation of a normal deuterium (B1214612) kinetic isotope effect (kH/kD ≈ 3.4) when using benzaldehyde-d1 and a large inverse solvent isotope effect (kD/kH ≈ 5.9) in deuterated methanol. researchgate.net

In contrast, kinetic studies of triazolium ion-catalyzed benzoin condensation have revealed that the reaction order can be dependent on the concentration of the aldehyde. researchgate.net At low benzaldehyde concentrations, the reaction is first-order with respect to the aldehyde. rsc.org However, at higher concentrations, the reaction exhibits saturation kinetics, becoming zero-order in aldehyde. rsc.org This shift indicates a change in the rate-limiting step. At high aldehyde concentrations, the deprotonation of the initial adduct to form the Breslow intermediate becomes rate-limiting. rsc.orgresearchgate.net At lower aldehyde concentrations, both the formation of the Breslow intermediate and the subsequent product-forming steps are partially rate-limiting. researchgate.networktribe.com The pKa values of triazolium precatalysts are typically 1-3 units lower than their thiazolium counterparts, which correlates with enhanced reaction rates in the benzoin condensation. rsc.org

Biocatalytic systems, such as those employing Benzaldehyde Lyase (BAL), also present unique kinetic profiles. BAL, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, catalyzes the reversible cleavage and formation of (R)-benzoin. researchgate.netnih.gov Mechanistic studies suggest that the process involves the formation of covalent intermediates with the ThDP cofactor. researchgate.net

| Catalytic System | Rate-Determining Step(s) | Kinetic Isotope Effect (kH/kD) | Notes |

|---|---|---|---|

| Cyanide Ion | Attack of the intermediate carbanion on the second aldehyde molecule. scienceinfo.com | Not extensively reported | The classical catalyst for benzoin condensation. |

| Thiazolium Ion | All three major steps are partially rate-determining. researchgate.net | ~3.4 (using PhCDO) researchgate.net | Shows a large inverse solvent isotope effect (kD/kH ≈ 5.9). researchgate.net |

| Triazolium Ion | Concentration-dependent: Breslow intermediate formation at high [aldehyde]; multiple steps at low [aldehyde]. researchgate.netrsc.org | Not extensively reported | Generally exhibits faster kinetics than thiazolium catalysts. rsc.org |

| Benzaldehyde Lyase (BAL) | Complex enzymatic cycle involving covalent intermediates. researchgate.net | Not extensively reported | Catalyzes the reversible formation of (R)-benzoin. nih.gov |

Influence of Substituents on Reaction Rates and Selectivity

The electronic and steric properties of substituents on both the aromatic aldehyde substrate and the catalyst have a profound impact on the reaction rates and selectivity of benzoin condensation. These effects have been quantitatively assessed through structure-activity relationship studies, including the use of Hammett plots.

In the case of NHC-catalyzed reactions, particularly with triazolium salts, the electronic nature of the N-aryl substituent on the catalyst significantly influences the reaction rate. A steady-state kinetic and structure-activity study of a series of triazolium-ion precatalysts demonstrated that electron-withdrawing substituents on the N-aryl ring accelerate the reaction. worktribe.com This is evidenced by a positive Hammett ρ-value of +1.66, which supports the build-up of electron density adjacent to the triazolium N-aryl group in the rate-limiting step. worktribe.com The reaction rates, as measured by the maximum initial rate (νmax), varied by as much as 75-fold across the series of catalysts with different N-aryl substituents. worktribe.com

The nature of the substituent on the benzaldehyde substrate also plays a critical role. Generally, electron-withdrawing groups on the aromatic ring of the aldehyde can influence the reaction rate, although the effect can be complex. eurjchem.com In some NHC-catalyzed systems, heteroaromatic aldehydes have been found to be highly reactive, leading to nearly quantitative yields in short reaction times. eurjchem.comeurjchem.com Conversely, strongly electrophilic aldehydes such as p-nitrobenzaldehyde have been reported to be less reactive in certain systems. eurjchem.comeurjchem.com Steric effects can also be significant, with bulky substituents on the aldehyde potentially reducing the reaction yield dramatically. eurjchem.comeurjchem.com

The following table summarizes the effect of various substituents on the benzaldehyde substrate on the yield of the benzoin condensation catalyzed by an N-heterocyclic carbene.

| Substituent on Benzaldehyde | Yield (%) |

|---|---|

| H | 98.5 |

| 4-OCH₃ | 91.0 |

| 4-Cl | 95.0 |

| 4-NO₂ | Low reactivity |

| 2-CH₃ | 54.0 |

| Furan-2-yl | 94.0 |

| 2,4-Dichloro | 43.0 |

Equilibrium Dynamics in Biocatalytic Cleavage and Formation

The benzoin condensation is a reversible reaction, and this equilibrium is particularly relevant in biocatalytic systems. wikipedia.org Benzaldehyde lyase (BAL) from Pseudomonas fluorescens is a well-studied enzyme that catalyzes the reversible C-C bond cleavage of (R)-benzoin to two molecules of benzaldehyde, and conversely, the formation of (R)-benzoin from benzaldehyde. researchgate.netnih.gov This reversible nature is a key feature of its catalytic mechanism and has implications for its synthetic applications.

The forward reaction, the carboligation of benzaldehyde to form (R)-benzoin, is also efficiently catalyzed by BAL. chalmers.se The enzyme exhibits positive cooperativity between its active sites for the breakdown of (R)-benzoin. nih.gov The turnover number (TON) for the conversion of benzaldehyde to (R)-benzoin by BAL from Pseudomonas fluorescens has been reported to be 234 s⁻¹ ± 11, while a variant from Rhodococcus erythropolis showed a lower TON of 15 s⁻¹ ± 1. chalmers.se This highlights that the equilibrium and kinetic parameters are highly dependent on the specific enzyme variant and reaction conditions.

The reversibility of the BAL-catalyzed reaction is a critical consideration in synthetic applications. To drive the reaction towards the desired product, either formation or cleavage, reaction conditions can be manipulated. For example, in the synthesis of (R)-benzoin, high concentrations of the benzaldehyde substrate can be used to push the equilibrium towards product formation. Conversely, for the cleavage reaction or kinetic resolution, removal of the benzaldehyde product can shift the equilibrium to favor the breakdown of (R)-benzoin.

| Enzyme Variant | Source Organism | Turnover Number (TON) (s⁻¹) |

|---|---|---|

| PfBAL (Wild-type) | Pseudomonas fluorescens | 234 ± 11 chalmers.se |

| ReBAL (Wild-type) | Rhodococcus erythropolis | 15 ± 1 chalmers.se |

Theoretical and Computational Chemistry of S Benzoin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For (S)-benzoin, these methods have been pivotal in elucidating the complex mechanisms of its synthesis, particularly the classic benzoin (B196080) condensation reaction.

Density Functional Theory (DFT) has been extensively employed to investigate the reaction mechanism of the benzoin condensation, the primary route to synthesizing benzoin. acs.org DFT calculations, such as those using the B3LYP method with a 6-31+G(d,p) basis set, have been used to explore possible reaction pathways in the absence of a protonic solvent. nih.gov

One study identified four potential pathways for the cyanide-catalyzed benzoin condensation. acs.org The findings indicated that a pathway based on the classic Lapworth mechanism is dominant in aprotic solvents. nih.gov This pathway involves six potential transition states along the potential energy surface. acs.org The rate-determining step was identified as the reaction of a cyanide/benzaldehyde (B42025) complex with a second benzaldehyde molecule, which has a significant activation free energy barrier of 26.9 kcal/mol. nih.gov Another step, the formation of the cyanohydrin intermediate, was also found to be partially rate-determining with a barrier of 20.0 kcal/mol. acs.orgnih.gov

To accurately model complex chemical systems, such as the asymmetric synthesis of this compound involving large chiral catalysts, hybrid computational methods are often necessary. The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a prominent example of such a hybrid approach. nih.govresearchgate.net This method combines the high accuracy of quantum mechanics (QM) for the reactive center with the computational efficiency of molecular mechanics (MM) for the larger, less critical parts of the system, like the catalyst's bulky substituents. researchgate.net

Computational studies have successfully used ONIOM to predict the stereochemistry in asymmetric benzoin condensations catalyzed by thiazolium and triazolium salts. nih.gov In these models, the transition state geometries are optimized using a two-layer ONIOM scheme, for example, combining B3LYP/6–31G(d) for the QM region and the AM1 method for the MM region. nih.gov Final energies are then often refined with single-point calculations at a higher level of theory. nih.gov

These calculations can predict the enantiomeric excess (ee) of the product. For one chiral catalyst, a Boltzmann distribution analysis of the calculated transition state energies predicted the formation of this compound with a selectivity of 98.2%. nih.gov This correlated well with the experimental result, where this compound was isolated in 90% ee. nih.gov The energy differences between the various diastereomeric transition states, which lead to either the (S) or (R) product, are the key to understanding the origin of stereoselection. nih.gov

| Transition State | Relative Energy (B3LYP/6-31G(d)) (kcal/mol) | Predicted Outcome |

|---|---|---|

| TS1 (leads to S-benzoin) | 0.0 | Major Product |

| TS2 (leads to S-benzoin) | 0.4 | Minor contribution to S-product |

| TS3 (leads to R-benzoin) | 2.8 | Minor Product |

| TS4 (leads to R-benzoin) | 3.2 | Minor Product |

This table presents a subset of calculated relative energies for the diastereomeric transition states in an asymmetric benzoin condensation, illustrating how computational methods predict the formation of this compound as the major product. Data sourced from PNAS. nih.gov

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a chemically intuitive picture of electron pairing and localization. wikipedia.org It allows for a detailed analysis of the changes in electronic structure during a chemical reaction, essentially mapping out how chemical bonds form and break. nih.gov

The mechanism of the cyanide-catalyzed benzoin condensation has been analyzed using Bonding Evolution Theory (BET), which combines the topological analysis of ELF with catastrophe theory. nih.gov This approach provides a rigorous description of the bond evolution throughout the reaction pathway. For instance, the analysis of the first step—the nucleophilic attack of the cyanide ion on the carbonyl carbon of benzaldehyde—shows precisely how the new C-C bond is formed. The transition state for this step is characterized by a specific vibrational mode corresponding to the formation of this bond. nih.gov

By dividing the reaction process into distinct structural stability domains separated by "catastrophic" events (such as the formation or rupture of a bond), ELF analysis offers a step-by-step narrative of the reaction. It helps to visualize and quantify the electronic rearrangements that constitute the reaction, such as the transformation of a C=O double bond into a C-O single bond and the formation of lone pairs, providing a deeper understanding of the underlying chemical transformations. nih.govjussieu.fr

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations complement quantum chemical calculations by exploring the conformational landscape of molecules and their interactions over time. These methods are crucial for understanding the physical properties and intermolecular interactions of this compound.

The three-dimensional structure of benzoin is not rigid; it can exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures and the energy barriers between them. This is achieved by mapping the molecule's potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. libretexts.orgwikipedia.org

Theoretical studies at the B3LYP/6-31+G(d,p) computational level have explored the potential energy surface of benzoin. researchgate.net These calculations revealed three low-energy stable structures. Two of these correspond to cis- and trans-benzoin. The cis isomer, which is stabilized by an intramolecular O-H···O hydrogen bond, was found to be more stable than the trans isomer by 3.4 kcal/mol. researchgate.net The third stable structure is a dienol tautomer (cis-stilbendiol), which is significantly less stable. researchgate.net Infrared spectrometry studies in various solvents support these computational findings, showing that the cis conformer with its intramolecular hydrogen bond is preserved in solvents with low proton-accepting ability. nih.gov

| Conformer/Tautomer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| cis-Benzoin | 0.0 | Intramolecular O-H···O hydrogen bond |

| trans-Benzoin | 3.4 | No intramolecular hydrogen bond |

| cis-Stilbendiol | 7.6 | Dienol tautomer |

This table summarizes the calculated relative energies of the stable conformers and tautomers of benzoin on its potential energy surface. Data sourced from Chemical Physics. researchgate.net

While molecular docking is widely known for its application in drug discovery to predict the binding of a ligand to a protein, the same principles are used in computational chemistry to understand the interaction between a substrate and a catalyst. nih.govacgpubs.orgnih.gov In the context of the asymmetric synthesis of this compound, modeling the interaction between the catalyst and the benzaldehyde substrates is crucial for explaining the observed stereoselectivity. nih.gov

Computational models of the transition states in catalyzed benzoin condensations serve as a form of static docking, revealing the key non-covalent interactions that stabilize one diastereomeric transition state over another. nih.gov For example, in the thiazolium-catalyzed reaction, the lowest-energy transition states leading to this compound show a specific orientation where the phenyl group of the enolamine intermediate is positioned anti to the bulky tert-butyl group of the catalyst to minimize steric hindrance. nih.gov

These models allow researchers to visualize how the chiral environment of the catalyst directs the incoming benzaldehyde molecule to attack from a specific face (re vs. si addition), ultimately determining whether the (S) or (R) enantiomer is formed. nih.gov By calculating the energies of these different catalyst-substrate complexes at the transition state, the model can accurately predict the stereochemical outcome of the reaction, providing a powerful tool for the rational design of new and more effective asymmetric catalysts. nih.gov

Simulation of Chiral Recognition Mechanisms in Chromatographic Systems

Molecular dynamics (MD) and quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in simulating the complex interactions between enantiomers and a chiral stationary phase (CSP). For benzoin, studies often focus on polysaccharide-based CSPs, such as amylose (B160209) tris[(S)-α-methylbenzylcarbamate] (AS), to unravel the basis of its enantioselective retention.

Hydrogen Bonding and π-π Stacking Interactions in Enantioseparation

The chiral recognition of benzoin enantiomers is a multifactorial process, where a combination of intermolecular forces dictates the relative stability of the diastereomeric complexes formed between the analyte and the chiral selector. Computational studies have identified hydrogen bonding and π-π stacking as the primary drivers of enantioselectivity in the separation of benzoin. figshare.com

Simulations involving amylose-based CSPs indicate a distinct difference in the interaction patterns of (R)- and this compound. figshare.com It is hypothesized that the enantioselectivity arises from the number and nature of these key interactions. For the more strongly retained (R)-benzoin, two significant hydrogen bonds are formed with the CSP: one involving the hydroxyl group of benzoin and a carbonyl group on the selector (CO···HO), and a second between the carbonyl of benzoin and an NH group of the selector (NH···OC). In contrast, this compound is believed to form only one of these strong hydrogen bonds (CO···HO). figshare.com

This differential hydrogen bonding is complemented by π-π stacking interactions between the phenyl rings of benzoin and the aromatic moieties of the chiral selector. The more favorable interaction geometry for (R)-benzoin allows for two concurrent π-π interactions, whereas this compound engages in only one. figshare.com This combination of stronger hydrogen bonding and more extensive π-π stacking for the (R)-enantiomer leads to a more stable transient complex, resulting in its longer retention time on the chromatographic column.

While precise interaction energies from simulations are often model-dependent, the following table conceptualizes the differential interactions leading to the enantioseparation of benzoin based on computational predictions.

| Interaction Type | This compound with Chiral Selector | (R)-Benzoin with Chiral Selector |

| Hydrogen Bonding | 1 (Strong) | 2 (Strong) |

| π-π Stacking | 1 | 2 |

| Predicted Relative Stability | Less Stable Complex | More Stable Complex |

This table is a conceptual representation based on published computational hypotheses. figshare.com

Influence of Molecular Rigidity/Flexibility on Enantioselectivity

In the case of benzoin, the molecule is not entirely rigid. Theoretical studies have shown that benzoin can exist in different conformations, with a cis-isomer being notably stabilized by an intramolecular hydrogen bond between its own hydroxyl and carbonyl groups. researchgate.net This intramolecular interaction imparts a degree of conformational rigidity. The stability of this cis conformation is calculated to be 3.4 kcal/mol more favorable than the trans isomer. researchgate.net

Computational studies have suggested a correlation between the molecular rigidity of a solute and the enantioselectivity observed in its separation. nih.gov Molecules with a more rigid structure are thought to experience a greater degree of discrimination by the chiral stationary phase. The flexibility in benzoin is largely associated with the torsion angle of the acyloin group (O=C-C-OH). A narrower distribution of this torsion angle in the bound state would imply a more rigid conformation. It is proposed that the chiral environment of the CSP restricts the conformational freedom of the bound enantiomers differently.

The enantiomer that can more readily adopt and maintain the most energetically favorable, and likely more rigid, conformation within the chiral pocket of the CSP will exhibit a stronger interaction and thus be retained longer. For benzoin, the higher enantioselectivity is associated with this enhanced molecular rigidity upon interaction with the CSP. nih.gov

| Conformer | Key Feature | Relative Energy (kcal/mol) |

| cis-Benzoin | Intramolecular OH···O hydrogen bond | 0 (Most Stable) |

| trans-Benzoin | - | +3.4 |

| cis-Stilbendiol (enol tautomer) | - | +7.6 |

Data sourced from B3LYP/6-31+G(d,p) computational level studies. researchgate.net

Transformations and Applications of S Benzoin in Advanced Organic Synthesis

As Chiral Precursor for Hydrobenzoin (B188758) and its Derivatives

Hydrobenzoins, or 1,2-diphenylethane-1,2-diols, are vicinal diols that can be readily synthesized from benzoin (B196080) or benzil (B1666583). The chiral nature of (S)-benzoin allows for its stereoselective reduction to chiral hydrobenzoins, which are crucial intermediates and components in various asymmetric synthetic strategies.

Asymmetric Reduction of this compound to Chiral Hydrobenzoins

The reduction of the carbonyl group in this compound yields chiral hydrobenzoins. This transformation can be achieved through various methods, including catalytic asymmetric hydrogenation, transfer hydrogenation, and biocatalytic reductions.

Catalytic Asymmetric Transfer Hydrogenation: Chiral ruthenium complexes, particularly those employing diamine ligands like (S,S)-TsDPEN, have demonstrated efficacy in the asymmetric transfer hydrogenation of benzils and benzoins using formic acid/triethylamine mixtures as the hydrogen source. For instance, the reduction of benzoin or benzil using a (S,S)-Ru catalyst can lead to the formation of optically active hydrobenzoins with high enantiomeric excess (ee) orgsyn.orgfigshare.comrsc.org. This process often benefits from dynamic kinetic resolution, where a configurationally labile stereogenic center in benzoin undergoes rapid racemization, allowing the catalyst to selectively reduce one enantiomer, leading to a single major stereoisomer of hydrobenzoin orgsyn.orgfigshare.com. For example, the reduction of (R)-benzoin with a (S,S)-Ru catalyst can quantitatively yield (R,R)-hydrobenzoin with 100% ee orgsyn.org. While direct reduction of this compound to specific hydrobenzoin enantiomers is not explicitly detailed with all catalyst systems, the principle of stereoselective reduction is well-established.

Biocatalytic Reduction: Enzymes offer a green and highly selective route for the reduction of benzils to chiral benzoins or hydrobenzoins. For example, an enzyme system from Talaromyces flavus has shown remarkable pH-dependent selectivity. At pH 5.0, it exclusively produces this compound with >99% ee from benzil, while at pH 7.0, it yields (S,S)-hydrobenzoin with >99% ee and a high diastereomeric ratio (97:3 dl/meso) rsc.orgrsc.orgresearchgate.net. This highlights the potential of biocatalysis for accessing specific chiral hydrobenzoins.

Table 1: Examples of Asymmetric Reduction of Benzoin/Benzil to Chiral Hydrobenzoins

| Substrate | Catalyst/Enzyme System | Reducing Agent / Conditions | Product (Hydrobenzoin) | Yield | Enantiomeric Excess (ee) | Reference |

| Benzil | RuCl(S,S)-TsDPEN | Formic acid/Triethylamine | (R,R)-Hydrobenzoin | Quant. | >99% | figshare.com |

| Benzoin | (S,S)-Ru catalyst | DMF | (R,R)-Hydrobenzoin | Quant. | 100% | orgsyn.org |

| Benzil | Talaromyces flavus enzyme system | pH 7.0 | (S,S)-Hydrobenzoin | High | >99% | rsc.orgrsc.org |

| Benzil | Rhizopus or Rhizomucor fungi | pH 6.5-8.5 (for 21 days) | (R,R)-Hydrobenzoin | High | >99% | rsc.orgresearchgate.net |

Applications of Chiral Hydrobenzoins as Chiral Ligands and Auxiliaries

Chiral hydrobenzoins are highly valued in asymmetric synthesis due to their C₂ symmetry and the presence of two hydroxyl groups that can be readily functionalized. They serve as versatile chiral ligands for transition metal catalysts and as chiral auxiliaries to control the stereochemistry of various reactions rsc.orgsmolecule.comacs.orgresearchgate.netbeilstein-journals.org.

Chiral Ligands: Hydrobenzoin-derived ligands have been employed in metal-catalyzed reactions such as asymmetric aldol (B89426) additions, Diels-Alder reactions, and allylation reactions, influencing the stereochemical outcome and leading to enantiomerically enriched products smolecule.comacs.orgbeilstein-journals.org. For example, modifications of hydrobenzoin have led to the development of new chiral ligands that enhance the enantioselectivity in catalytic processes acs.orgbeilstein-journals.org.

Chiral Auxiliaries: As chiral auxiliaries, hydrobenzoin derivatives can be covalently attached to a substrate, directing the stereochemistry of subsequent reactions. After the transformation, the auxiliary can be cleaved, leaving behind an enantiomerically enriched product acs.org. For instance, hydrobenzoin derivatives have been used to direct stereoselective aldol additions and SN2' reactions .

Synthesis of Chiral Vicinal Amino Alcohols

Chiral vicinal amino alcohols are important structural motifs found in numerous biologically active molecules and pharmaceuticals. This compound, as an α-hydroxy ketone, serves as a valuable starting material for their synthesis.

Biocatalytic Reductive Amination: Engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases have emerged as powerful tools for the enantioselective synthesis of chiral vicinal amino alcohols via the asymmetric reductive amination of α-hydroxy ketones acs.orgfrontiersin.orgresearchgate.netnih.gov. These enzymes, using ammonia (B1221849) as the amino donor, can convert α-hydroxy ketones into chiral amino alcohols with high conversions and excellent enantioselectivities (>99% ee) acs.orgfrontiersin.orgresearchgate.net. For example, a specific engineered AmDH variant has been used to prepare a key intermediate for the antituberculosis drug ethambutol (B1671381) acs.org.

Chemical Synthesis Routes: Chemical pathways also exist for converting α-hydroxy ketones, such as this compound, into chiral vicinal amino alcohols. One approach involves the conversion of the α-hydroxy ketone to an α-amino ketone, often through reaction with an amine, followed by reduction of the ketone functionality google.commdpi.com. This strategy can be employed to synthesize specific stereoisomers of amino alcohols google.com. Furthermore, a three-step transformation of biosynthesized this compound into a synthetically useful chiral vicinal amino alcohol ligand has been reported, demonstrating the versatility of benzoin derivatives in this area acs.org.

Table 2: Synthesis of Chiral Vicinal Amino Alcohols

| Starting Material (α-hydroxy ketone) | Method / Catalyst / Reagents | Product (Chiral Vicinal Amino Alcohol) | Yield | Enantiomeric Excess (ee) | Reference |

| 1-Hydroxy-2-butanone | Engineered AmDH (SpAmDH wh84) + NADPH + NH₃ | Chiral vicinal amino alcohol | 91–99% | >99% | frontiersin.org |

| α-Hydroxy ketones | Engineered AmDHs derived from AADH | NH₃ | Up to 99% | >99% | acs.orgresearchgate.net |

| This compound | Three-step transformation (specific reagents not detailed for each step) | Chiral vicinal amino alcohol ligand | 64% (overall) | Not specified | acs.org |

| α-Hydroxy ketones | Reaction with chiral amine (e.g., S-α-methyl benzylamine) followed by hydrogenation | β-amino alcohol | Not specified | Not specified | google.com |

Derivatization Chemistry of this compound for Novel Chiral Scaffolds

The functional groups present in this compound – the hydroxyl and carbonyl groups – offer numerous opportunities for derivatization, leading to the creation of diverse chiral scaffolds with potential applications in medicinal chemistry and materials science.

Oxidation Reactions to Chiral Benzil Analogs

Oxidation of the secondary alcohol in this compound converts it into a ketone, yielding benzil. While benzil itself is an achiral molecule, its synthesis from a chiral precursor like this compound is a significant transformation. Benzils are important intermediates in organic synthesis, serving as building blocks for pharmaceuticals, porphyrins, and chiral ligands rsc.orgd-nb.info.

Common methods for oxidizing benzoin to benzil include:

Nitric Acid Oxidation: A classic method involves using concentrated nitric acid, which acts as a strong oxidizing agent ijarsct.co.in.

Metal-Catalyzed Oxidation: Various metal complexes, such as oxovanadium(IV) Schiff base complexes, can catalyze the oxidation of benzoin to benzil using hydrogen peroxide as a green oxidant d-nb.inforesearchgate.net.

Electrochemical Oxidation: Electrochemical methods provide an environmentally friendly approach for oxidizing benzoins to benzils without the need for undesirable oxidants researchgate.net.

Other Oxidants: Reagents like TEMPO with iodobenzene (B50100) dichloride or aerobic oxidation catalyzed by DABCO have also been employed organic-chemistry.org.

Although the direct product, benzil, is achiral, the starting this compound is chiral, and benzils themselves are precursors to chiral ligands d-nb.info, aligning with the concept of "chiral benzil analogs" in a broader synthetic context.

Table 3: Oxidation of Benzoin to Benzil

| Substrate | Oxidizing Agent / Catalyst | Conditions | Product | Yield | Reference |

| Benzoin | Conc. Nitric acid | Ethanol or Methanol solvent | Benzil | Good | ijarsct.co.in |

| Benzoin | Oxovanadium(IV) complexes | H₂O₂, Benzene, 50°C | Benzil | >99.9% | d-nb.info |

| Benzoin | Electrochemical method | Acetonitrile solvent, RT | Benzil | High | researchgate.net |

| Benzoin | CrO₃ on Al₂O₃ | Room temperature | Benzil | 87–96% | researchgate.net |

Formation of Complex Polyfunctionalized Chiral Molecules

This compound serves as a versatile starting point for constructing more complex polyfunctionalized chiral molecules. Its inherent chirality, combined with its reactive functional groups, allows for a range of synthetic manipulations, including C-C bond formations, functional group interconversions, and cyclizations.

This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, enabling chemists to efficiently create complex molecules smolecule.comchemimpex.com. For instance, hydrobenzoin derivatives, accessible from benzoin, are utilized in the synthesis of new chiral molecules, expanding the toolkit for asymmetric synthesis smolecule.comacs.orgbeilstein-journals.org. As demonstrated, this compound can be transformed through multi-step sequences into valuable chiral ligands, such as chiral vicinal amino alcohol ligands acs.org. These transformations highlight this compound's utility as a chiral scaffold upon which molecular complexity and desired stereochemistry can be built.

Compound Name Table:

this compound

Benzoin

Hydrobenzoin

Benzil

(R,R)-Hydrobenzoin

(S,S)-Hydrobenzoin

(1R,2S)-Hydrobenzoin

(1S,2R)-Hydrobenzoin

Chiral vicinal amino alcohols

(S)-2-Hydroxy-2-phenylacetophenone

(S)-2-Phenylpropionic acid

(S)-BINOL

(−)-TADDOL

Vivol

Role in Dynamic Kinetic Resolution Systems

Dynamic Kinetic Resolution (DKR) stands as a pivotal strategy in modern asymmetric synthesis, enabling the theoretical production of enantiomerically pure compounds in 100% yield from racemic starting materials. This sophisticated process integrates a kinetic resolution, where one enantiomer reacts preferentially, with a simultaneous in situ racemization of the unreacted enantiomer. This continuous interconversion of enantiomers ensures a constant supply of the reactive species, driving the reaction to completion with high enantioselectivity. This compound, a valuable chiral α-hydroxy ketone, is a significant target molecule within DKR methodologies, with various approaches developed for its efficient synthesis in enantiopure form.

Chemo-Enzymatic Dynamic Kinetic Resolution of (rac)-Benzoin

A prominent and well-established route for obtaining enantiopure this compound involves the chemo-enzymatic dynamic kinetic resolution of racemic benzoin ((rac)-benzoin). This method synergistically combines the high stereoselectivity of enzymes with the catalytic efficiency of chemical racemization agents. Typically, a stereoselective enzyme, such as a lipase (B570770), catalyzes the transformation of one enantiomer of benzoin, while a chemical catalyst promotes the rapid racemization of the remaining enantiomer.

Studies have demonstrated that this chemo-enzymatic DKR, when performed in solvents like toluene (B28343) at 50 °C, can achieve high conversions (exceeding 98%) and exceptional enantioselectivities (greater than 97% ee) for this compound butyrate (B1204436) within approximately five hours. The immobilized enzyme catalyst has also shown remarkable stability and reusability, with successful reuse in up to five cycles while maintaining high conversion and enantiopurity, indicating its suitability for larger-scale applications. Furthermore, the exploration of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), has yielded comparable excellent results, improving the environmental sustainability of the process.

Microbial Deracemization Strategies